5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H26N4O2S and its molecular weight is 386.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
- Antimicrobial Activities : Compounds related to 5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have shown antimicrobial properties. For instance, novel triazole derivatives have been synthesized and demonstrated good or moderate activities against various microorganisms (Bektaş et al., 2007).
Structural and Molecular Studies
Structural Characterization : The structural properties of these compounds have been extensively studied using spectroscopy and X-ray crystallography, confirming their molecular structures (Wu et al., 2021), (Dong & Wang, 2005).
Density Functional Theory (DFT) Analysis : DFT calculations have been employed to explore geometrical parameters, molecular electrostatic potential, and frontier molecular orbital analysis of these compounds (Wu et al., 2022).
Biological and Pharmacological Activities
Plant-Growth Regulating Effects : Some 1,2,4-triazole derivatives exhibited inhibiting effects on the growth of wheat and radish radicles, indicating potential use in agricultural applications (Zhou et al., 2007).
Molecular Docking Studies : Molecular docking studies have suggested favorable interactions between these compounds and various proteins, indicating potential pharmacological applications (Wu et al., 2021), (Karayel, 2021).
Antitumor Activity : Some compounds have demonstrated promising antitumor activity, particularly against human hepatoma and melanoma cells (Zhou et al., 2021).
Miscellaneous Applications
- Synthesis of Diverse Derivatives : The flexibility in synthesizing a variety of derivatives from these compounds opens up potential applications in diverse fields such as material science and chemical engineering (Taha, 2008), (Dong & Wang, 2005).
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, ion channels, or receptor proteins.
Mode of action
The compound’s interaction with its targets would depend on its chemical structure. For example, it might bind to a receptor and either activate or inhibit its function. This could result in changes to cellular signaling pathways, gene expression, or other cellular processes .
Biochemical pathways
The affected pathways would depend on the compound’s targets. For example, if the compound targets a receptor involved in a specific signaling pathway, it could affect the downstream effects of that pathway. This could include changes to cell growth, differentiation, or survival .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of certain functional groups could affect its solubility, stability, and how it is metabolized by the body .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. This could include changes to cell function, gene expression, or the behavior of whole tissues or organs .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2S/c1-4-26-16-7-5-15(6-8-16)17(23-11-9-13(2)10-12-23)18-19(25)24-20(27-18)21-14(3)22-24/h5-8,13,17,25H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXIHVUKBZOOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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